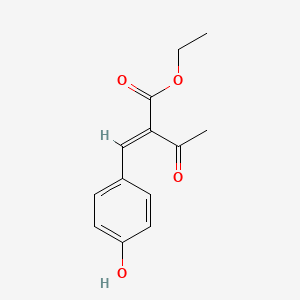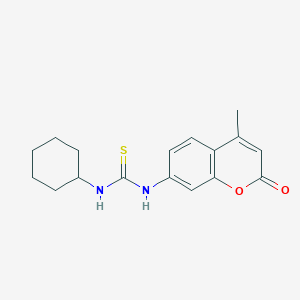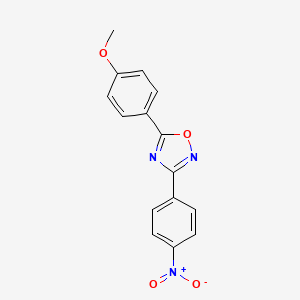
ethyl 2-acetyl-3-(4-hydroxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-3-(4-hydroxyphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl ferulate and is a derivative of ferulic acid. Ethyl ferulate has been found to possess various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of ethyl ferulate is not fully understood, but it is believed to exert its effects through various pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl ferulate has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and DNA damage. It has also been found to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, ethyl ferulate has been found to improve cardiovascular health by reducing blood pressure and cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl ferulate in lab experiments is its low toxicity, making it a safe compound to work with. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl ferulate. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its use in the development of new anti-inflammatory and anti-cancer drugs. Additionally, research on the mechanism of action of ethyl ferulate could lead to a better understanding of its potential applications in various fields.
Métodos De Síntesis
Ethyl ferulate can be synthesized from ferulic acid through esterification with ethanol. The reaction is catalyzed by concentrated sulfuric acid, and the product is obtained through distillation and purification.
Aplicaciones Científicas De Investigación
Ethyl ferulate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a natural preservative in the food industry. In addition, ethyl ferulate has been found to possess antibacterial and antifungal properties, making it a promising candidate for use in the cosmetic industry.
Propiedades
IUPAC Name |
ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(9(2)14)8-10-4-6-11(15)7-5-10/h4-8,15H,3H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAAYIDPOBVPMJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)


![1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)
![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
